Comparative Drug-Likeness: Cyclohexane vs. Furan/Adamantane Analogs Violate Different Lead-Likeness Filters
The target compound's calculated physicochemical properties place it favorably within lead-like chemical space compared to close analogs. The cyclohexanecarboxamide variant (MW 318.4, C18H26N2O3) stays within the Rule-of-Three (RO3) molecular weight and hydrogen bond limits for fragment-based screening, unlike the adamantane analog (MW 370.5) which exceeds RO3 MW cutoffs and introduces significantly higher lipophilicity . The furan analog (MW 302.3) has a lower H-bond acceptor count but introduces a potentially toxicophoric or metabolically labile furan ring . This quantitative profile positions the target compound as a balanced, low-risk starting point for hit-to-lead optimization.
| Evidence Dimension | Physicochemical Drug-Likeness (MW, HBA, HBD, Rotatable Bonds) |
|---|---|
| Target Compound Data | MW: 318.4; HBA: 4 (2 amide carbonyl O, methoxy O, amide N); HBD: 2 (2 amide NH); Rotatable Bonds: 7 |
| Comparator Or Baseline | Adamantane Analog (CAS 1060286-82-9): MW 370.5, HBA 4, HBD 2, Rotatable Bonds 6. Furan Analog (CAS 1060362-25-5): MW 302.3, HBA 5, HBD 2, Rotatable Bonds 7. Baseline: Rule-of-Three (RO3) limits (MW ≤ 300, HBA ≤ 3, HBD ≤ 3). |
| Quantified Difference | Target MW is 52.1 Da lower than adamantane analog and 16.1 Da higher than furan analog. Target HBA count (4) is 1 lower than furan analog (5). All compounds exceed ideal RO3 MW, but target is closest to the MW boundary. |
| Conditions | Calculated properties from molecular formula and structure; standard medicinal chemistry filters. |
Why This Matters
For fragment-based screening libraries, the target compound offers a superior balance of size and functionality compared to the oversized adamantane analog or the potentially reactive furan analog, making it a more prudent procurement choice for lead generation.
